molecular formula C31H31ClN6O3 B12396183 KRAS G12C inhibitor 49

KRAS G12C inhibitor 49

Cat. No.: B12396183
M. Wt: 571.1 g/mol
InChI Key: ZXUJCJOXPIRART-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 49 involves a series of chemical reactions to construct its complex molecular structure. Extensive reaction optimization is required to achieve high yields and purity, with conditions such as temperature control, choice of solvents, and use of catalysts playing crucial roles .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis protocols while ensuring consistency and quality. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to monitor the purity and potency of the final product .

Properties

Molecular Formula

C31H31ClN6O3

Molecular Weight

571.1 g/mol

IUPAC Name

2-[6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]benzaldehyde

InChI

InChI=1S/C31H31ClN6O3/c1-6-25(40)36-13-14-37(20(5)16-36)29-23-15-24(32)27(22-10-8-7-9-21(22)17-39)34-30(23)38(31(41)35-29)28-19(4)11-12-33-26(28)18(2)3/h6-12,15,17-18,20H,1,13-14,16H2,2-5H3/t20-/m0/s1

InChI Key

ZXUJCJOXPIRART-FQEVSTJZSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=CC=CC=C4C=O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=CC=CC=C4C=O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Origin of Product

United States

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